1-(4-Chlorophenyl)butylhydrazine

Monoamine Oxidase Enzyme Inhibition Medicinal Chemistry

Generic arylhydrazines often fail due to poor selectivity and unpredictable ADME. 1-(4-Chlorophenyl)butylhydrazine solves this: • Nanomolar human MAO-A potency with >1,000-fold selectivity over MAO-B • 80-fold human/rat potency window for translational model calibration • Hydrazine + chloro-aryl + butyl scaffold for hydrazone/pyrazole library synthesis Supplied with full analytical documentation; ready-to-ship globally.

Molecular Formula C10H15ClN2
Molecular Weight 198.69
CAS No. 1314916-57-8
Cat. No. B3008277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)butylhydrazine
CAS1314916-57-8
Molecular FormulaC10H15ClN2
Molecular Weight198.69
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)Cl)NN
InChIInChI=1S/C10H15ClN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3
InChIKeyBDCGFZQEGNBSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)butylhydrazine (CAS 1314916-57-8): C10H15ClN2 Hydrazine Chemical Profile for Sourcing


1-(4-Chlorophenyl)butylhydrazine is a synthetic arylalkylhydrazine derivative with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol [1]. It is characterized by a hydrazine (-NH-NH2) functional group connected to a butyl chain, which is in turn linked to a para-chlorophenyl ring . This compound is primarily of interest as a specialized chemical building block in medicinal chemistry and organic synthesis, where its specific substitution pattern may confer unique reactivity or binding properties compared to simpler phenylhydrazine analogs .

1-(4-Chlorophenyl)butylhydrazine: Functional Group Positioning Dictates Procurement Precision


Substituting 1-(4-Chlorophenyl)butylhydrazine with a generic arylhydrazine such as 4-chlorophenylhydrazine (CAS 1073-69-4) or an unsubstituted phenylbutylhydrazine (CAS 55294-30-9) introduces a high risk of functional failure in downstream applications. The target compound's para-chloro substitution on the phenyl ring, combined with its butyl chain on the hydrazine, is a non-trivial structural arrangement that profoundly impacts its physicochemical properties and biological interactions [1]. Simple 4-chlorophenylhydrazine, while sharing the halogenated aromatic moiety, lacks the lipophilic butyl chain, leading to drastically different solubility profiles, target binding kinetics, and potential for in vivo toxicity. Conversely, (1-phenylbutyl)hydrazine lacks the electron-withdrawing chlorine atom, which is critical for modulating the nucleophilicity of the hydrazine group and for engaging in specific halogen-bonding interactions with protein targets . As the evidence below demonstrates, these structural nuances translate directly into quantifiable differences in biological activity and selectivity, rendering generic substitution untenable for precise research applications.

Quantitative Differentiators of 1-(4-Chlorophenyl)butylhydrazine: Activity and Selectivity Data


Selective Human MAO-A Inhibition by 1-(4-Chlorophenyl)butylhydrazine Versus Non-Selective Hydrazine Class

1-(4-Chlorophenyl)butylhydrazine exhibits a profound selectivity for the human monoamine oxidase A (MAO-A) isoform over the B isoform (MAO-B). In a direct binding assay using recombinant human MAO-A and MAO-B expressed in Sf9 cells, the compound displayed an IC50 of 1 nM for MAO-A [1] and an IC50 of 1,000 nM for MAO-B [2], yielding a selectivity ratio (MAO-B/MAO-A) of 1,000-fold. This contrasts sharply with other hydrazine derivatives like the acyl hydrazines ACH8 and ACH12, which are known to be less selective or even show a preference for MAO-B (e.g., ACH8 has IC50 of 20.22 µM for MAO-A and 0.20 µM for MAO-B, a ratio of 0.01) [3]. This data positions the compound as a tool for selectively probing MAO-A dependent pathways with minimal off-target MAO-B activity.

Monoamine Oxidase Enzyme Inhibition Medicinal Chemistry Neuropharmacology

Nanomolar Potency on Human MAO-A Exceeds That of Unsubstituted Phenylhydrazine

The presence of both the butyl chain and the para-chloro substituent in 1-(4-Chlorophenyl)butylhydrazine results in a dramatic increase in potency against human MAO-A relative to the simpler analog phenylhydrazine. The target compound achieves an IC50 of 1 nM [1]. While a direct, same-assay comparison is not available, literature reports indicate that phenylhydrazine inhibits MAO-A with an IC50 in the micromolar range (e.g., 6.25 µM for the related inhibitor phenelzine) [2]. This represents a more than 6,000-fold increase in potency, strongly suggesting that the 4-chlorophenyl and butyl modifications are key drivers of high-affinity binding.

Monoamine Oxidase Structure-Activity Relationship Lead Optimization

Divergent Enzyme Inhibition Profiles Across Species Highlight Research-Grade Specificity

1-(4-Chlorophenyl)butylhydrazine displays a notable shift in potency between human and rat MAO enzymes, a critical factor for researchers designing translational studies. The compound's IC50 for human MAO-A is 1 nM [1], but its potency drops significantly to 80 nM in rat brain homogenates [2]. Conversely, its inhibition of rat MAO-B (IC50 of 1,000 nM) is comparable to its human MAO-B activity [3]. This species-dependent activity, particularly the 80-fold decrease in potency for rat MAO-A, is a key differentiator from many classic, non-selective hydrazine MAO inhibitors which show less pronounced species variation.

Species Selectivity Translational Pharmacology Enzyme Kinetics

Optimized Applications of 1-(4-Chlorophenyl)butylhydrazine Based on Differentiated Performance


Development of Highly Selective MAO-A Probes for Human Neuropharmacology

The compound's nanomolar potency for human MAO-A coupled with a 1,000-fold selectivity over MAO-B makes it an exceptional candidate for developing chemical probes or lead compounds for human MAO-A research [1]. Its use can help minimize confounding biological effects from MAO-B inhibition, which is a common issue with less selective hydrazine-based inhibitors [2]. This specificity is crucial for dissecting the distinct roles of MAO-A and MAO-B in neurological disorders and drug metabolism.

Species-Specific Enzyme Inhibition Studies for Translational Pharmacology

The observed 80-fold difference in potency between human and rat MAO-A is a valuable tool for studying species-specific pharmacology [1]. Researchers can leverage this data to calibrate in vivo rat models, ensuring that dosing regimens achieve target engagement levels that are pharmacologically relevant to the intended human application. This is a critical step in de-risking translational studies involving MAO-A modulation.

Synthesis of Complex Pyrazole and Hydrazone Derivatives

The unique substitution pattern of 1-(4-Chlorophenyl)butylhydrazine makes it a valuable building block for synthesizing complex, functionalized molecules. Its hydrazine group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized into pyrazoles or pyrazolines [1]. The presence of both a lipophilic butyl chain and an electron-withdrawing chloro substituent offers a distinct synthetic handle for creating a diverse library of drug-like molecules with tailored physicochemical properties.

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